N-(2-methoxybenzyl)-9H-purin-6-amine

Plant physiology Cytokinin bioassay Senescence

N-(2-Methoxybenzyl)-9H-purin-6-amine, commonly referred to as ortho-methoxytopolin (MeoT) or 6-(2-methoxybenzylamino)purine, is a naturally occurring, substituted 6-benzylaminopurine derivative belonging to the aromatic cytokinin family. First identified as an endogenous plant hormone in Arabidopsis thaliana and Populus x canadensis, it represents one of the few methoxylated aromatic cytokinins found in nature.

Molecular Formula C13H13N5O
Molecular Weight 255.28 g/mol
CAS No. 75737-41-6
Cat. No. B12132148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxybenzyl)-9H-purin-6-amine
CAS75737-41-6
Molecular FormulaC13H13N5O
Molecular Weight255.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC2=NC=NC3=C2NC=N3
InChIInChI=1S/C13H13N5O/c1-19-10-5-3-2-4-9(10)6-14-12-11-13(16-7-15-11)18-8-17-12/h2-5,7-8H,6H2,1H3,(H2,14,15,16,17,18)
InChIKeySTWJKIOLMNHFIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxybenzyl)-9H-purin-6-amine (ortho-Methoxytopolin, CAS 75737-41-6): A Naturally Occurring Aromatic Cytokinin for Plant Science and Oncology Research


N-(2-Methoxybenzyl)-9H-purin-6-amine, commonly referred to as ortho-methoxytopolin (MeoT) or 6-(2-methoxybenzylamino)purine, is a naturally occurring, substituted 6-benzylaminopurine derivative belonging to the aromatic cytokinin family [1]. First identified as an endogenous plant hormone in Arabidopsis thaliana and Populus x canadensis, it represents one of the few methoxylated aromatic cytokinins found in nature [1]. Beyond its role as a plant growth regulator, MeoT serves as a versatile chemical scaffold in medicinal chemistry, acting as a ligand for the synthesis of transition metal complexes with demonstrated in vitro anticancer activity against multiple human cell lines [2].

Procurement Risk: Why the ortho-Methoxy Isomer (CAS 75737-41-6) Cannot Be Interchanged with Other Benzylaminopurine Cytokinins


The biological activity of methoxybenzylaminopurine derivatives is exquisitely sensitive to the position of the methoxy substituent on the benzyl ring. Generic substitution with the meta-methoxy isomer (MemT, CAS 75737-39-2) or the unsubstituted 6-benzylaminopurine (BAP) leads to significantly different outcomes in standardized bioassays [1]. As shown by Dolezal et al., while the 2‑ and 3‑methoxy derivatives of BAP exhibit comparable activity in tobacco callus and Amaranthus bioassays, their anti‑senescence activity is double that of BAP, demonstrating that a simple positional isomer has a drastically different functional profile [1]. Interchanging these isomers therefore invalidates experimental reproducibility and confounds structure-activity relationship (SAR) studies in both plant biology and cancer research.

Head-to-Head Evidence: Quantifying the Differential Performance of N-(2-Methoxybenzyl)-9H-purin-6-amine (MeoT)


Superior Anti-Senescence Activity of MeoT Compared to BAP and trans-Zeatin in Wheat Leaf Assay

In the excised wheat leaf senescence assay, methoxytopolins (including ortho-MeoT) exhibited anti‑senescing activity that exceeded that of 6‑benzylaminopurine (BAP) and trans‑zeatin (Z) by almost 200% [1]. This represents a nearly 2‑fold improvement over the two most widely used cytokinin standards, establishing MeoT as a high‑potency agent for delaying chlorophyll degradation [1].

Plant physiology Cytokinin bioassay Senescence Structure-activity relationship

Divergent Cytokinin Activity Profile: MeoT is a Senescence-Specific Agonist Preferentially Over Callus Growth

Dolezal et al. (2006) systematically compared the activity of 2‑ and 3‑methoxy BAP derivatives in three cytokinin bioassays. The results revealed that MeoT was either comparable or slightly lower than BAP in promoting tobacco callus growth and betacyanin synthesis (Amaranthus bioassay), but demonstrated a doubling of activity in the wheat senescence assay [1]. This divergence indicates that MeoT preferentially activates senescence‑related cytokinin signaling pathways over cell division pathways, a functional bias not observed with unsubstituted BAP.

Cytokinin receptor Functional selectivity Phenotypic screening

Metal Complexation Potential: MeoT as a Ligand for Anticancer Transition Metal Complexes Active Across Multiple Cell Lines

MeoT serves as a ligand (HL2) in a series of cobalt(II), palladium(II), nickel(II), and copper(II) complexes whose in vitro cytotoxic activities have been evaluated against a panel of human cancer cell lines, including malignant melanoma (G‑361), chronic myelogenous leukemia (K‑562), osteosarcoma (HOS), and breast adenocarcinoma (MCF7) [1][2]. The palladium(II) complex of MeoT, [Pd(MeoT)Cl3], was one of twelve structurally related complexes screened, and the ligand set includes six different substitution types at the 6‑position, allowing a systematic comparison of the methoxy‑position effect on the resulting complex's cytotoxicity [2].

Bioinorganic chemistry Anticancer drug discovery Medicinal inorganic chemistry

Natural Endogenous Occurrence: MeoT is a Bona Fide Plant Hormone, Not a Synthetic Xenobiotic like BAP

Unlike the widely used synthetic cytokinin BAP, MeoT was discovered as an endogenous metabolite in Arabidopsis thaliana shoots (0.25–10 pmol g⁻¹ fresh weight) and Populus x canadensis leaves [1]. Furthermore, the Agrobacterium tumefaciens strain GV3101 was found to produce up to 600‑fold higher quantities of MeoT and MemT, underscoring its biological relevance in plant‑microbe interactions [1]. This endogenous status distinguishes MeoT from purely synthetic analogs and supports its use in studies of native cytokinin signaling pathways.

Plant metabolomics Phytohormone analysis Endogenous cytokinin

Crystal Structure and Hydrogen‑Bonding Network: Molecular Conformation Relevant to Formulation and Co‑Crystallization

Single‑crystal X‑ray diffraction analysis of MeoT (C13H13N5O) reveals that the purine and benzene ring systems form a dihedral angle of 77.58(3)°, and the molecules assemble into infinite chains via two types of N–H⋯N hydrogen bonds with N⋯N separations of 3.0379(15) and 2.8853(15) Å [1]. This conformation and supramolecular architecture differ from that of the unsubstituted 6‑benzylaminopurine, potentially influencing key developability properties such as solubility, dissolution rate, and co‑crystal formation tendencies.

Crystallography Crystal engineering Solid‑state chemistry

Optimal Scientific and Industrial Use Cases for N-(2-Methoxybenzyl)-9H-purin-6-amine (MeoT)


Plant Senescence Studies and Post-Harvest Preservation

Leveraging its ~2‑fold higher anti‑senescence activity over BAP and zeatin [1], MeoT is ideally suited for experiments investigating chlorophyll retention, leaf longevity, and post‑harvest shelf‑life extension. Its pathway‑biased activity profile allows researchers to selectively probe senescence‑specific signaling without confounding effects on cell division.

Structure-Activity Relationship (SAR) Studies on Cytokinin Receptors

The divergent activity pattern of MeoT across tobacco callus, Amaranthus, and wheat senescence bioassays [1] makes it a valuable tool compound for dissecting the ligand‑recognition determinants of cytokinin receptors (e.g., AHK3 vs. AHK4). Comparing MeoT with its meta‑isomer (MemT) and BAP provides a clean positional‑effect SAR series.

Medicinal Inorganic Chemistry: Screening of Metal‑Cytokinin Complexes as Anticancer Agents

MeoT serves as a versatile N‑donor ligand for the synthesis of Co(II), Pd(II), Ni(II), and Cu(II) complexes active against human cancer cell lines including G‑361, K‑562, HOS, and MCF7 [1]. Its commercial availability enables systematic comparative studies of methoxy‑position effects on the cytotoxicity, stability, and selectivity of the resulting metal‑based drug candidates.

Plant Metabolomics and Endogenous Hormone Analysis

As an endogenous aromatic cytokinin found in Arabidopsis thaliana and Populus x canadensis at low picomolar levels [2], MeoT can be employed as a reference standard in LC‑MS/MS‑based phytohormone profiling. Its verified occurrence in nature makes it a preferred internal standard for studies of methoxytopolin biosynthesis and metabolism.

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